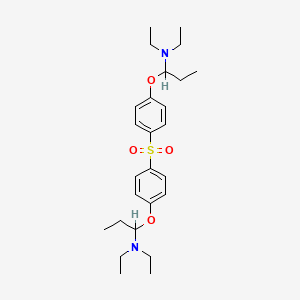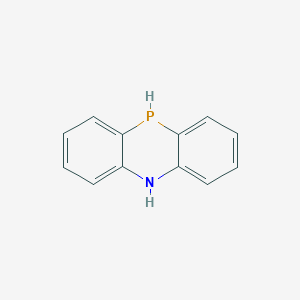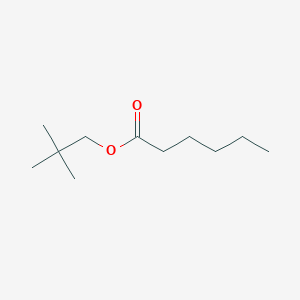
Neopentyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . Neopentyl hexanoate is no exception, and it is valued for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl hexanoate can be synthesized through the esterification reaction between neopentyl alcohol (2,2-dimethylpropanol) and hexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions usually include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Neopentyl hexanoate, like other esters, can undergo various chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed:
Hydrolysis: Neopentyl alcohol and hexanoic acid.
Reduction: Neopentyl alcohol.
Transesterification: A different ester and alcohol.
Scientific Research Applications
Neopentyl hexanoate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Its pleasant odor makes it useful in the study of olfactory receptors and fragrance formulation.
Mechanism of Action
The mechanism of action of neopentyl hexanoate primarily involves its ester bond, which can be hydrolyzed by esterases in biological systems. This hydrolysis releases neopentyl alcohol and hexanoic acid, which can then participate in various metabolic pathways . The ester bond’s susceptibility to hydrolysis under acidic or basic conditions makes it a versatile compound in both chemical and biological contexts.
Comparison with Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of fragrances.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl butyrate: Used in perfumes and as a solvent.
Uniqueness of Neopentyl Hexanoate: this compound stands out due to its branched neopentyl group, which imparts unique steric properties and stability compared to linear esters. This branching can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .
Properties
CAS No. |
65127-75-5 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2,2-dimethylpropyl hexanoate |
InChI |
InChI=1S/C11H22O2/c1-5-6-7-8-10(12)13-9-11(2,3)4/h5-9H2,1-4H3 |
InChI Key |
SCOAFHPSYBOAGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
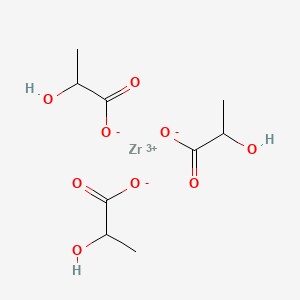

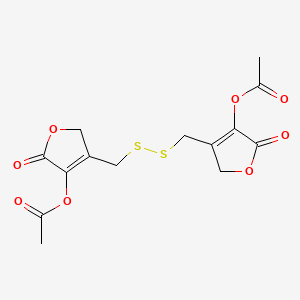
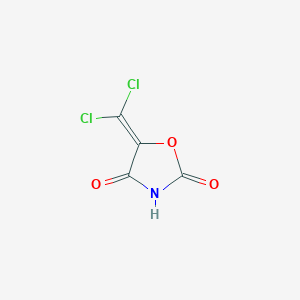

![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
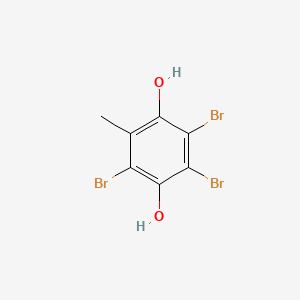
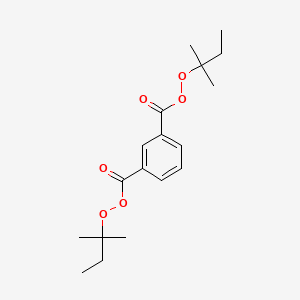
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
